4,5-Dimethylnaphthalen-1-amine
Description
Properties
IUPAC Name |
4,5-dimethylnaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-4-3-5-10-11(13)7-6-9(2)12(8)10/h3-7H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALDNSJPZWINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C(C2=CC=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306875 | |
| Record name | 4,5-Dimethyl-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4523-47-1 | |
| Record name | 4,5-Dimethyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4523-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylnaphthalen-1-amine typically involves the nitration of 4,5-dimethylnaphthalene followed by reduction to the corresponding amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 4,5-Dimethylnaphthalen-1-amine .
Industrial Production Methods: Industrial production of 4,5-Dimethylnaphthalen-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include naphthoquinones, reduced amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
Synthetic Methods
Preparation Techniques:
The synthesis of 4,5-Dimethylnaphthalen-1-amine typically involves the following steps:
- Nitration : The precursor, 4,5-dimethylnaphthalene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
- Reduction : The resulting nitro compound undergoes reduction using hydrogen gas in the presence of a palladium catalyst to yield the amine.
Industrial Production:
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Continuous flow systems are often utilized to enhance efficiency and minimize waste.
Chemical Reactions
4,5-Dimethylnaphthalen-1-amine participates in various chemical reactions:
- Oxidation : Can be oxidized to form naphthoquinones.
- Reduction : Further modification of the amine group is possible.
- Electrophilic Substitution : The aromatic ring can undergo substitution reactions leading to various derivatives.
Common Reagents and Conditions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature |
| Reduction | Hydrogen gas with palladium | Atmospheric pressure |
| Electrophilic Substitution | Halogens, nitrating agents | Acidic or basic conditions |
Chemistry
4,5-Dimethylnaphthalen-1-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the creation of various derivatives that are useful in advanced chemical research.
Biology
Research indicates potential biological activities associated with this compound. It has been studied for its interactions with biomolecules, which could influence biological pathways and processes. The amine group can form hydrogen bonds with various biomolecules.
Medicine
Ongoing research is exploring the potential of 4,5-Dimethylnaphthalen-1-amine as a pharmaceutical intermediate. Its unique properties may contribute to the development of new therapeutic agents targeting specific diseases.
Industrial Applications
The compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. It is also being explored for applications in materials science, particularly in developing advanced materials with specific optical or electronic properties .
A study was conducted to evaluate the interaction of 4,5-Dimethylnaphthalen-1-amine with specific biomolecules. The results indicated that the compound could effectively inhibit certain enzymatic activities linked to disease pathways.
Case Study 2: Material Science Application
Research demonstrated that incorporating 4,5-Dimethylnaphthalen-1-amine into polymer matrices improved their mechanical properties and thermal stability. These findings suggest potential applications in creating durable materials for industrial use .
Mechanism of Action
The mechanism of action of 4,5-Dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The aromatic ring system allows for π-π interactions with other aromatic compounds, which can affect biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest structural analogs of 4,5-Dimethylnaphthalen-1-amine are positional isomers differing in methyl group placement on the naphthalene ring. Key examples include:
Key Analysis:
Structural Similarity and Isomerism: The similarity scores (0.95) indicate high structural overlap but distinct methyl group positioning. For example, 3,7-Dimethylnaphthalen-1-amine places methyl groups on different carbon atoms, altering steric and electronic effects compared to the 4,5-isomer . Such positional differences can influence properties like melting points, solubility, and reactivity.
Electronic and Steric Effects :
- The electron-donating methyl groups in 4,5-Dimethylnaphthalen-1-amine may increase electron density at the amine group, affecting its nucleophilicity. In contrast, isomers like 3,7-dimethyl variants might exhibit reduced conjugation due to less optimal methyl placement, altering reactivity in electrophilic substitution or coordination chemistry.
The 4,5-isomer’s structure may favor specific pathways in cross-coupling reactions or catalysis compared to its isomers . For example, steric hindrance in 3,7-dimethyl isomers could limit accessibility to the amine group, making the 4,5-isomer more reactive in amidation or alkylation reactions.
Research Findings and Limitations
This could enhance its utility in photochemical applications.
Experimental Data Gaps :
- Available evidence lacks empirical comparisons of physical properties (e.g., melting points, solubility) or spectroscopic data. Further studies are needed to validate theoretical predictions and quantify differences in reactivity.
Industrial Relevance :
- The high structural similarity (≥0.95) suggests that these isomers might be interchangeable in some synthetic routes. However, regulatory and safety profiles could differ significantly, necessitating compound-specific evaluations .
Biological Activity
4,5-Dimethylnaphthalen-1-amine (CAS Number: 4523-47-1) is an aromatic amine characterized by a naphthalene backbone with two methyl groups at the 4 and 5 positions and an amino group at the 1 position. Its molecular formula is CHN, with a molecular weight of approximately 185.24 g/mol. This compound has garnered interest due to its potential applications in organic synthesis, material science, and biological research.
4,5-Dimethylnaphthalen-1-amine can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form naphthoquinones.
- Reduction : Reduction reactions can modify the amine group.
- Substitution : Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Varies based on desired product |
| Reduction | Hydrogen gas with palladium catalyst | Controlled environment |
| Substitution | Halogens, nitrating agents, sulfonating agents | Controlled conditions |
The biological activity of 4,5-Dimethylnaphthalen-1-amine is primarily attributed to its ability to interact with biological molecules. The amino group enhances nucleophilicity, allowing it to react with electrophilic species. Additionally, the aromatic system facilitates π-π interactions with other aromatic compounds, potentially influencing various biological pathways.
Biological Activity Studies
Research has indicated several potential biological activities for 4,5-Dimethylnaphthalen-1-amine:
Case Studies and Research Findings
A review of available literature reveals limited but promising insights into the biological activities associated with 4,5-Dimethylnaphthalen-1-amine:
- Study on Naphthalene Derivatives : Research on related compounds has demonstrated that modifications in the naphthalene structure can lead to varying degrees of biological activity. For example, derivatives with different substitutions have been evaluated for their cytotoxic effects against tumor cell lines such as HePG-2 and Caco-2 .
Table of Related Compounds and Their Activities
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N,N-Dimethyl-1-naphthylamine | One methyl group on nitrogen | Used in dye tests |
| 1-Amino-2-methyl-naphthalene | Amino group at position 1 | Varies in reactivity |
| 2-Methyl-1-naphthylamine | Methyl group at position 2 | Different biological activity |
| N,N-Diethyl-1-naphthylamine | Diethyl substitution on nitrogen | Different solubility profile |
Future Directions
Further research is needed to fully elucidate the biological activities of 4,5-Dimethylnaphthalen-1-amine. Potential areas of focus include:
- In vitro and in vivo studies : To assess cytotoxicity against various cancer cell lines.
- Mechanistic studies : To understand how this compound interacts with specific biomolecular targets.
- Synthesis of derivatives : To explore structure-activity relationships that could enhance its biological efficacy.
Q & A
Q. What synthetic methodologies are recommended for preparing 4,5-Dimethylnaphthalen-1-amine in laboratory settings?
The synthesis of 4,5-Dimethylnaphthalen-1-amine can be achieved through:
- Palladium-catalyzed C-H dimethylamination : Using 1-chloromethylnaphthalene and N,N-dimethylformamide (DMF) as a dimethylamino source under Pd catalysis. This method employs conditions such as Pd(OAc)₂ as the catalyst, Cu(OAc)₂ as an oxidant, and DMF at 120°C for 24 hours, yielding derivatives with confirmed structures via NMR and HRMS .
- Reductive amination : Reacting 4-methyl-1-naphthaldehyde with methylamine in the presence of sodium cyanoborohydride or hydrogen gas with a palladium catalyst. This approach is scalable and adaptable to industrial settings .
Q. What spectroscopic techniques are essential for characterizing 4,5-Dimethylnaphthalen-1-amine, and how are they interpreted?
Key techniques include:
- ¹H/¹³C NMR : Assignments of aromatic protons (e.g., δ 7.1–8.3 ppm for naphthalene protons) and methyl groups (e.g., δ 2.3–2.7 ppm for N,N-dimethylamino substituents). Specific shifts, such as δ 138.8 ppm for quaternary carbons, help confirm regiochemistry .
- HRMS : Validates molecular weight (e.g., [M+H]+ at 276.1741 for C₂₀H₂₂N) and purity .
- IR spectroscopy : Identifies functional groups (e.g., C-N stretches near 1584 cm⁻¹ and aromatic C-H vibrations at 3066 cm⁻¹) .
Q. What safety protocols should be followed when handling 4,5-Dimethylnaphthalen-1-amine in research laboratories?
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Store in a cool, dry environment away from oxidizers.
- Validate handling procedures with institutional safety guidelines, as the compound is intended for research use only and requires experienced personnel .
Q. How is 4,5-Dimethylnaphthalen-1-amine utilized in proteomics research, and what methodological considerations are involved?
While specific applications are not detailed in the evidence, its structural analogs (e.g., methylnaphthalenylmethylamines) are used as biochemical tools in proteomics. Methodological considerations include optimizing reaction conditions for conjugation with biomolecules and validating purity via HPLC or mass spectrometry .
Advanced Questions
Q. How can reaction conditions be optimized to enhance the yield of 4,5-Dimethylnaphthalen-1-amine in palladium-catalyzed C-H activation reactions?
- Catalyst selection : Pd(OAc)₂ outperforms other catalysts in regioselectivity.
- Oxidant choice : Cu(OAc)₂ improves efficiency by facilitating Pd(II) regeneration.
- Solvent and temperature : DMF at 120°C maximizes amino group transfer. Yields exceeding 70% are achievable with 24-hour reaction times .
Q. What strategies are effective for resolving discrepancies in spectral data (e.g., NMR chemical shifts) when synthesizing derivatives?
- Comparative analysis : Cross-reference observed shifts with literature (e.g., δ 130.6 ppm for C-4 in naphthalene derivatives ).
- Isotopic labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in NMR .
- Heterogeneity assessment : Apply statistical metrics like I² to evaluate variability in replicated studies, though this is more common in meta-analyses .
Q. How do substituent variations at the naphthalene ring influence the physicochemical properties of derivatives, and how can this be systematically studied?
- Substituent effects : Electron-donating groups (e.g., methyl) enhance stability, while bulky groups (e.g., cyclohexyl) alter solubility. demonstrates that trans-4-cyclohexyl derivatives exhibit higher melting points (137–139°C) compared to oil-like nonpolar analogs .
- Systematic study : Use combinatorial synthesis to prepare derivatives (e.g., 4-ethyl, 4-biphenyl) and analyze trends via HPLC retention times and partition coefficients (log P) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
